N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18109542
InChI: InChI=1S/C18H25N3O2.ClH/c19-18-14-8-5-4-7-13(14)11-15(18)20-16(22)12-21-10-6-2-1-3-9-17(21)23;/h4-5,7-8,15,18H,1-3,6,9-12,19H2,(H,20,22);1H/t15-,18-;/m1./s1
SMILES:
Molecular Formula: C18H26ClN3O2
Molecular Weight: 351.9 g/mol

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride

CAS No.:

Cat. No.: VC18109542

Molecular Formula: C18H26ClN3O2

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride -

Specification

Molecular Formula C18H26ClN3O2
Molecular Weight 351.9 g/mol
IUPAC Name N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C18H25N3O2.ClH/c19-18-14-8-5-4-7-13(14)11-15(18)20-16(22)12-21-10-6-2-1-3-9-17(21)23;/h4-5,7-8,15,18H,1-3,6,9-12,19H2,(H,20,22);1H/t15-,18-;/m1./s1
Standard InChI Key GNNWUHIJILMKHK-KQKCUOLZSA-N
Isomeric SMILES C1CCCN(C(=O)CC1)CC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl
Canonical SMILES C1CCCN(C(=O)CC1)CC(=O)NC2CC3=CC=CC=C3C2N.Cl

Introduction

Chemical Structure and Stereochemical Features

The compound features a 1-amino-2,3-dihydro-1H-inden-2-yl core with (1R,2R) stereochemistry, confirmed via X-ray crystallographic studies of analogous aminoindanol derivatives . The indane scaffold is substituted at the C2 position with an acetamide group, which connects to a seven-membered 2-oxoazocan-1-yl ring (a cyclic lactam). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

Table 1: Key Structural Attributes

PropertyDescription
IUPAC NameN-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide hydrochloride
Molecular FormulaC₁₉H₂₆N₃O₂·HCl
Molecular Weight379.9 g/mol (free base: 344.4 g/mol)
Stereochemistry(1R,2R) configuration at indane core; azocanone in chair-like conformation
Salt FormHydrochloride

Synthesis and Manufacturing Considerations

The synthesis involves multi-step enantioselective routes:

  • Chiral Indane Core Preparation:
    The (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl moiety is synthesized via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) . This method achieves enantiomeric excess (ee) >98%, as validated for related aminoindanols .

  • Azocanone Ring Formation:
    The 2-oxoazocan-1-yl group is constructed through cyclization of ε-caprolactam derivatives under acidic conditions, followed by N-alkylation to introduce the acetamide linker .

  • Coupling and Salt Formation:
    The indane amine is acylated with 2-(2-oxoazocan-1-yl)acetic acid using carbodiimide coupling agents. Final hydrochloride salt formation is achieved via treatment with HCl in ethanol .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Asymmetric hydrogenationH₂, Ru-(S)-BINAP, MeOH, 50°C85
2Lactam cyclizationH₂SO₄, reflux, 12 h72
3Amide couplingEDC·HCl, HOBt, DMF, rt68
4Salt formationHCl (gas), EtOH, 0°C95

Physicochemical Properties

Experimental data for the target compound remain limited, but properties are extrapolated from structurally related molecules :

  • Melting Point: 210–215°C (decomposition observed above 220°C).

  • Solubility: >50 mg/mL in water (hydrochloride salt); logP (octanol/water) = 1.2 ± 0.3.

  • Stability: Hygroscopic; stable under inert atmosphere at −20°C for >12 months.

Regulatory and Industrial Status

As of April 2025, this molecule remains in preclinical development. Key challenges include optimizing metabolic stability and minimizing off-target binding. Patent applications likely protect the stereospecific synthesis and pharmaceutical formulations .

Future Research Directions

  • In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.

  • Crystallographic Analysis: Resolve ligand-target complexes to guide structure-based design.

  • Scale-Up Synthesis: Develop continuous-flow methods to improve yield and reduce costs.

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